Flunitrazolam

Vue d'ensemble

Description

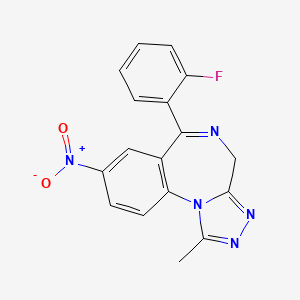

Le Flunitrazolam est une triazolobenzodiazépine, une classe de dérivés de benzodiazépines. Il est connu pour ses puissantes propriétés hypnotiques et sédatives, similaires à celles de composés apparentés tels que le flunitrazepam, le clonazolam et le flubromazolam . Le this compound a été identifié et rapporté pour la première fois en 2016 et a été vendu en ligne en tant que drogue de synthèse .

Applications De Recherche Scientifique

Flunitrazolam has been studied for its potential use in various fields:

Chemistry: As a model compound for studying the effects of triazole substitution on benzodiazepine activity.

Biology: For its interactions with gamma-aminobutyric acid type A (GABAA) receptors.

Industry: Limited industrial applications due to its status as a designer drug.

Mécanisme D'action

Target of Action

Flunitrazolam, also known as UNII-OK0I6HTR1Y, is a triazolobenzodiazepine derivative . The primary targets of this compound are the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

This compound binds nonspecifically to the benzodiazepine receptors BNZ1 and BNZ2 . This binding enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . When the inhibitory neurotransmitter GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The binding of this compound to the benzodiazepine receptors enhances the effects of GABA, the major inhibitory neurotransmitter in the central nervous system . This leads to increased inhibition in the central nervous system, affecting various biochemical pathways and their downstream effects, including sleep regulation, muscle relaxation, anticonvulsant activity, and memory .

Pharmacokinetics

It is known that benzodiazepines generally have a rapid and weakly toxic symptomatic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . At higher doses, it can cause motor coordination disorders, dizziness, mood swings, and euphoria . The slow elimination of some benzodiazepines causes their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as opioids, can induce a synergistic effect and respiratory depression . The abuse of this compound is widespread among poly-consumers, as it balances the euphoria due to opioids . Some benzodiazepines have a marked amnesic effect, and the consumer loses memory for a few hours after administration .

Safety and Hazards

Flunitrazolam is harmful if swallowed, in contact with skin, or if inhaled . The most common side effects at low doses are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur . Severe effects occur when designer benzodiazepines are consumed in combination with opioids .

Orientations Futures

Given the limited information on their pharmacology/toxicity, variations in dosage, onset of effects, combination of substances, potency, and general patient or individual variability, the concomitant use of these substances with other drugs entails several and unpredictable risks . More research is needed to fully understand the effects and potential risks of Flunitrazolam.

Méthodes De Préparation

Les voies de synthèse spécifiques et les conditions de réaction pour le flunitrazolam ne sont pas largement publiées, mais il est connu que le composé peut être synthétisé en utilisant des techniques de chimie organique standard impliquant la formation du cycle triazole et la fonctionnalisation ultérieure

Analyse Des Réactions Chimiques

Le Flunitrazolam subit diverses réactions chimiques typiques des benzodiazépines. Celles-ci comprennent:

Oxydation: Le this compound peut être oxydé pour former divers métabolites.

Réduction: Les réactions de réduction peuvent modifier le groupe nitro présent dans le composé.

Substitution: Des réactions de substitution peuvent se produire à différentes positions sur le cycle benzodiazépine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont généralement des métabolites qui conservent la structure de base de la benzodiazépine .

Applications de la recherche scientifique

Le this compound a été étudié pour son utilisation potentielle dans divers domaines:

Chimie: En tant que composé modèle pour étudier les effets de la substitution du triazole sur l'activité des benzodiazépines.

Biologie: Pour ses interactions avec les récepteurs de type A de l'acide gamma-aminobutyrique (GABAA).

Industrie: Applications industrielles limitées en raison de son statut de drogue de synthèse.

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière non spécifique aux récepteurs des benzodiazépines BNZ1 et BNZ2, qui médient le sommeil et affectent la relaxation musculaire, l'activité anticonvulsivante, la coordination motrice et la mémoire . Ces récepteurs sont couplés aux récepteurs de type A de l'acide gamma-aminobutyrique (GABAA), renforçant les effets de l'acide gamma-aminobutyrique en augmentant son affinité pour le récepteur. Cette liaison ouvre le canal chlorure, entraînant une hyperpolarisation de la membrane cellulaire qui empêche l'excitation supplémentaire de la cellule .

Comparaison Avec Des Composés Similaires

Le Flunitrazolam est similaire à d'autres triazolobenzodiazépines telles que le flunitrazepam, le clonazolam et le flubromazolam . Comparé à ces composés, le this compound est rapporté comme étant actif à des doses très faibles, ce qui le rend significativement plus puissant . L'ajout du cycle triazole à l'échafaudage de la benzodiazépine est un facteur clé de son augmentation de la puissance .

Composés similaires

- Flunitrazepam

- Clonazolam

- Flubromazolam

- Etizolam

- Metizolam

- Pyrazolam

- Flubromazepam

- Meclonazepam

- Nifoxipam

Propriétés

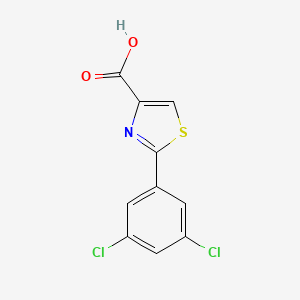

IUPAC Name |

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLAGIOILLWVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024059 | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243815-18-9 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)